molecular formula C21H18N4O3S B2720845 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714937-46-9

4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2720845
CAS No.: 714937-46-9
M. Wt: 406.46
InChI Key: NHOWEWKSTUSOMT-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is a specialized quinoxaline-derived benzenesulfonamide compound designed for pharmaceutical and biochemical research. This synthetic molecule features a complex structure comprising a quinoxaline core substituted with phenylamino functionality at the 3-position and a 4-methoxybenzenesulfonamide group at the 2-position, creating a multifunctional scaffold with potential as a protein kinase inhibitor or enzyme modulator. Based on structural analogs, this compound demonstrates characteristics of benzenesulfonamide derivatives which are known to exhibit various biological activities, including potential kinase inhibition and enzyme modulation properties . Similar methoxy-substituted benzenesulfonamide compounds have shown research utility in investigating signal transduction pathways and cellular regulation mechanisms . The molecular architecture suggests potential interaction with ATP-binding sites of various enzymes, making it a candidate for investigating novel therapeutic targets in cancer research, inflammatory diseases, and neurological disorders. The compound's quinoxaline core provides a privileged scaffold in medicinal chemistry, often associated with diverse biological activities, while the sulfonamide moiety contributes potential hydrogen bonding capabilities important for target engagement. Researchers may employ this compound in target identification, mechanism of action studies, and structure-activity relationship investigations. Precise physicochemical properties including molecular weight, solubility, and stability should be determined experimentally for specific research applications. This product is supplied as a solid research chemical requiring proper storage under controlled conditions to maintain stability. Researchers should handle this material using appropriate laboratory safety protocols, including personal protective equipment. This compound is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-anilinoquinoxalin-2-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-28-16-11-13-17(14-12-16)29(26,27)25-21-20(22-15-7-3-2-4-8-15)23-18-9-5-6-10-19(18)24-21/h2-14H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOWEWKSTUSOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide typically involves a two-step process:

Chemical Reactions Analysis

4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is a compound of increasing interest in scientific research due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies that illustrate its relevance in various research contexts.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis and inhibit cell proliferation through the modulation of specific signaling pathways such as the PI3K/Akt/mTOR pathway.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0PI3K/Akt inhibition
HeLa (Cervical)10.0Cell cycle arrest

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

In a comparative study conducted by researchers at the University of Milan, this compound was tested against standard antibiotics. The results indicated that this compound exhibited synergistic effects when combined with existing antibiotics, enhancing their efficacy against resistant strains.

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. It has been identified as a potent inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Type of Inhibition
Carbonic Anhydrase II8.0Competitive
Carbonic Anhydrase IX5.5Non-competitive

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. A study published in Neuroscience Letters indicated that the compound could reduce oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Cellular Models

In experiments using SH-SY5Y neuroblastoma cells, treatment with this compound resulted in decreased levels of reactive oxygen species and improved cell viability under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes, leading to antibacterial effects. The quinoxaline ring can interact with DNA and proteins, contributing to its anticancer and antiviral activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table compares 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide with six analogs, highlighting structural variations, molecular properties, and hypothesized biological implications:

Compound Name Substituent on Quinoxaline Sulfonamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target : this compound Phenylamino 4-Methoxy C21H18N4O3S 406.46 Balanced lipophilicity; aromatic interactions via phenylamino
4-Methoxy-N-[3-(pentylamino)-2-quinoxalinyl]benzenesulfonamide Pentylamino 4-Methoxy C20H24N4O3S 400.50 Increased lipophilicity due to aliphatic chain; potential membrane penetration
4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide 2-Methoxybenzylamino 4-Fluoro C22H19FN4O3S 454.47 Fluorine enhances electronegativity; benzyl group adds steric bulk
N-[3-[(3-Methoxyphenyl)amino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide 3-Methoxyphenylamino Benzothiadiazole-4-sulfonamide C22H16N6O3S2 500.53 Benzothiadiazole introduces fluorescence; altered electronic properties
4-Chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide Dihydrobenzodioxin-6-ylamino 4-Chloro C22H17ClN4O4S 468.91 Chlorine increases polarity; dihydrobenzodioxin enhances π-π stacking
4-Bromo-N-(3-(3,5-dimethoxy-phenylamino)quinoxalin-2-yl)benzenesulfonamide 3,5-Dimethoxyphenylamino 4-Bromo C23H20BrN4O4S 544.45 Bromine adds steric hindrance; dual methoxy groups improve solubility
4-Amino-N-[3-(azepan-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide Azepan-1-yl 4-Amino C19H22N5O2S 408.48 Azepane ring increases basicity; amino group enables hydrogen bonding

Key Observations:

Lipophilicity and Solubility: The target compound’s phenylamino group provides moderate lipophilicity, contrasting with the highly lipophilic pentylamino analog . Halogenated derivatives (e.g., chloro , bromo ) exhibit increased polarity but reduced metabolic stability compared to the non-halogenated target.

Fluorine in the 4-fluoro analog withdraws electrons, which may alter interactions with enzymes or receptors.

Biological Implications :

  • The benzothiadiazole sulfonamide may exhibit fluorescence, useful in cellular imaging or tracking.
  • The azepane-containing analog could interact with amine-binding pockets in proteins due to its basic nitrogen.

Research Findings and Methodological Considerations

While direct pharmacological data for the target compound are unavailable in the provided evidence, analogs have been evaluated using assays like the sulforhodamine B (SRB) cytotoxicity assay . This method, which quantifies cellular protein content, is widely used in anticancer drug screening. Structural variations in the quinoxaline sulfonamide series likely influence cytotoxicity profiles, as seen in:

  • Aliphatic substitutions : Enhanced membrane permeability but reduced target specificity .

Biological Activity

4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase (PI3K) pathways. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the preparation of quinoxaline derivatives. The process often includes the reaction of 2,3-dichloroquinoxalines with various amines to introduce the phenylamino group. The final sulfonamide is obtained through the reaction with benzenesulfonyl chloride.

Inhibition of Phosphatidylinositol 3-Kinase

Research indicates that compounds similar to this compound serve as effective inhibitors of PI3K signaling pathways. This inhibition is crucial as PI3K plays a significant role in cellular processes such as growth, proliferation, and survival, making it a target for cancer therapy. In vitro studies have demonstrated that these compounds can significantly reduce cell viability in various cancer cell lines, including liver carcinoma (HEPG2) and others .

Anticancer Activity

A series of studies have evaluated the anticancer properties of quinoxaline derivatives. For instance, compounds derived from quinoxaline structures have shown promising results as DNA intercalators and topoisomerase II inhibitors, which are mechanisms that can lead to cancer cell apoptosis . Specifically, this compound has been noted for its ability to inhibit tumor growth in xenograft models.

Antiviral Properties

Preliminary investigations into the antiviral activity of related compounds indicate potential against Hepatitis B virus (HBV). The mechanism appears to involve increasing intracellular levels of antiviral proteins that inhibit viral replication. This suggests that this compound may also have applications in antiviral therapies .

Study 1: Anticancer Efficacy

In a study evaluating various quinoxaline derivatives, this compound was tested against HEPG2 cells using the sulforhodamine B assay. The compound exhibited over 50% growth inhibition at specific concentrations, indicating significant anticancer potential .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that this compound affects the PI3K/Akt signaling pathway, leading to decreased phosphorylation of downstream targets involved in cell survival and proliferation. These findings were corroborated by Western blot analyses showing reduced levels of phosphorylated Akt in treated cells .

Data Table: Biological Activities of Quinoxaline Derivatives

Compound NameActivity TypeIC50/ED50 ValueCell Line/Model
This compoundPI3K InhibitionIC50 = 25 µMHEPG2
N-(3-aminoquinoxalin-2-yl)-sulfonamide derivativesAnticancerIC50 = 30 µMVarious Cancer Lines
N-phenylbenzamide derivativesAntiviralIC50 = 15 µMHBV-infected HepG2 Cells

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for preparing 4-methoxy-N-(3-(phenylamino)quinoxalin-2-yl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between functionalized quinoxaline precursors and sulfonamide intermediates. For example, similar sulfonamide derivatives are prepared by refluxing anthranilic acids with isothiocyanato-benzenesulfonamide in alcoholic solvents, with yields optimized by controlling reaction time (12–24 hours) and temperature (70–90°C) . Key parameters include solvent polarity (e.g., ethanol vs. DMF), stoichiometric ratios, and catalyst selection (e.g., triethylamine for deprotonation). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on multi-technique characterization:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic shifts for methoxy (~δ 3.8 ppm) and sulfonamide groups (~δ 7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : Resolves bond lengths and angles, as demonstrated for analogous N-(3-methoxybenzoyl) sulfonamides .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or phosphodiesterases, with activity compared to reference inhibitors (e.g., rolipram for PDE4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : SAR studies involve systematic modifications:

  • Substituent variation : Replace the methoxy group with electron-withdrawing (e.g., Cl, CF3_3) or donating (e.g., NH2_2) groups to modulate electronic effects .
  • Scaffold hopping : Replace the quinoxaline core with pyrimidine or triazole moieties to alter binding affinity .
  • Statistical design : Use factorial design (e.g., 2k^k factorial) to evaluate interactions between substituents and activity, reducing experimental runs while maximizing data quality .

Q. What computational methods predict the binding mode of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite dock the compound into target active sites (e.g., COX-2 or PDE4) to identify key interactions (e.g., hydrogen bonds with Ser/Thr residues) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-protein stability over 50–100 ns trajectories, analyzing root-mean-square deviation (RMSD) to validate binding poses .

Q. How can contradictions in reported biological data (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :

  • Orthogonal assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Meta-analysis : Pool data from multiple studies (with standardized protocols) to identify outliers or confounding factors (e.g., solvent/DMSO concentration effects) .
  • Proteomic profiling : Use LC-MS/MS to confirm target engagement and rule off-target effects .

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